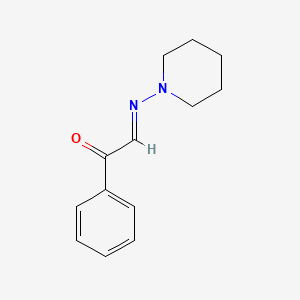
2-(Piperidinoimino)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidinoimino)acetophenone is a chemical compound that belongs to the class of acetophenone derivatives It features a piperidine ring attached to an imino group, which is further connected to an acetophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinoimino)acetophenone typically involves the reaction of acetophenone with piperidine and an appropriate oxidizing agent. One common method is the condensation reaction between acetophenone and piperidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Piperidinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic ring of acetophenone can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetophenone derivatives with various functional groups.
科学的研究の応用
2-(Piperidinoimino)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Piperidinoimino)acetophenone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetophenone: A simpler derivative without the piperidine and imino groups.
Piperidine: A six-membered nitrogen-containing heterocycle.
N-(Piperidino)acetophenone: Similar structure but lacks the imino group.
Uniqueness
2-(Piperidinoimino)acetophenone is unique due to the presence of both the piperidine and imino groups, which confer distinct chemical and biological properties
特性
CAS番号 |
25555-27-5 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
(2E)-1-phenyl-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C13H16N2O/c16-13(12-7-3-1-4-8-12)11-14-15-9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2/b14-11+ |
InChIキー |
DUTOVJKMXFGMAZ-SDNWHVSQSA-N |
異性体SMILES |
C1CCN(CC1)/N=C/C(=O)C2=CC=CC=C2 |
正規SMILES |
C1CCN(CC1)N=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


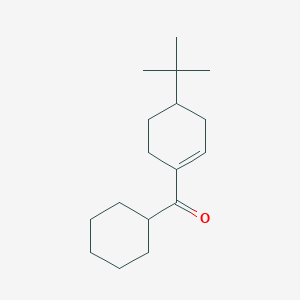
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
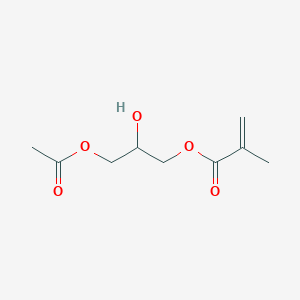
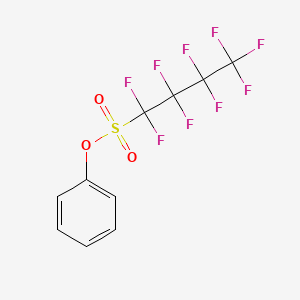

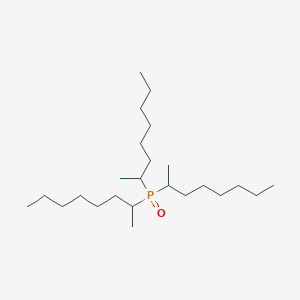

![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

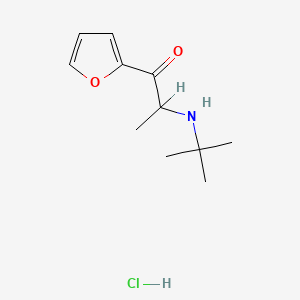
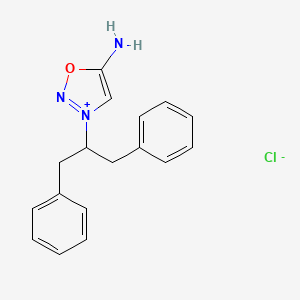
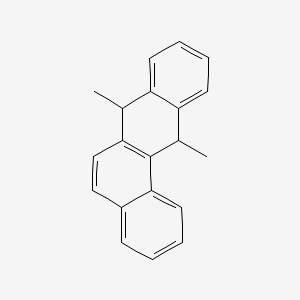
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

